- Rapid Access to Borylated Thiophenes Enabled by Visible LightOrganic Letters, 2020, 22(8), 3273-3278,
Cas no 88-15-3 (2-Acetylthiophene)
2-Acetylthiophene structure
2-Acetylthiophene Properties
Names and Identifiers
-
- 1-Thiophen-2-yl-ethanone
- 2-Acetyl thiophene
- Methyl 2-thienyl ketone
- Methyl-2-thienylketone
- 2-acethylthiophene
- 2-Acetothienone
- 2-ACETOTHIOPHENE
- 2-ACETYLTHIOLE
- 2-Acetylthiophen
- 2-thienyl methyl ketone
- thiophen-2-ylketone
- thiophene,2-acetyl
- 2-Acetylthiophene
- 1-(2-Thienyl)ethanone
- 1-(thiophen-2-yl)ethanone
- Ethanone, 1-(2-thienyl)-
- Ketone, methyl 2-thienyl
- alpha-Acetylthiophene
- 1-(thiophen-2-yl)ethan-1-one
- 1-thiophen-2-ylethanone
- 1-(2-thienyl)-ethanone
- Methyl-2-thienyl ketone
- 1-(2-Thienyl)ethanone (ACI)
- Ketone, methyl 2-thienyl (8CI)
- 1-(2-Thienyl)-1-ethanone
- 1-(Thiophene-2-yl)ethanone
- 2-(Acetyl)thiofuran
- 2-Acetaldehyde thiophene
- NSC 2345
- Thiophen-2-yl methyl ketone
- α-Acetylthiophene
- 2-Acetylthiophene,98%
- +Expand
-
- MFCD00005442
- WYJOVVXUZNRJQY-UHFFFAOYSA-N
- 1S/C6H6OS/c1-5(7)6-3-2-4-8-6/h2-4H,1H3
- O=C(C)C1=CC=CS1
- 0107910
Computed Properties
- 126.01400
- 0
- 2
- 1
- 126.013936
- 8
- 101
- 0
- 0
- 0
- 0
- 0
- 1
- 1.2
- 2
- 0
- 45.3
Experimental Properties
- 1.95070
- 45.31000
- n20/D 1.565(lit.)
n20/D 1.565-1.568 - Insoluble in water.
- 214 °C(lit.)
- 10-11 °C (lit.)
- Fahrenheit: 204.8 ° f
Celsius: 96 ° c - 5035
- 14g/l
- Powder
- It is soluble in ether and miscible with organic solvents.
- Light Sensitive
- 1.168 g/mL at 25 °C(lit.)
2-Acetylthiophene Security Information
- GHS06
- OB6300000
- 3
- 6.1
- S45-S38-S36/37/39-S28
- II
- R23/24/25
- T
- UN 2810 6.1/PG 2
- H300,H311,H331
- P261,P264,P280,P301+P310,P311
- warning
- Store at room temperature
- II
- 23/24/25
- Danger
- Yes
- 6.1
- 13
2-Acetylthiophene Customs Data
- 2934999090
-
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Acetylthiophene Price
2-Acetylthiophene Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Dodecanenitrile , Diisopropylethylamine Solvents: Acetonitrile , Water ; 30 min, 1 atm, 23 °C
Reference
Synthetic Circuit 2
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Trifluoroacetic anhydride Solvents: Dichloromethane ; 15 min, rt
1.2 Catalysts: Trifluoromethanesulfonic acid ; 1 h, rt
1.3 Reagents: Water ; rt
1.2 Catalysts: Trifluoromethanesulfonic acid ; 1 h, rt
1.3 Reagents: Water ; rt
Reference
Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids
Organic & Biomolecular Chemistry,
2020,
18(29),
5625-5638
,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Trifluoroacetic acid , 2-Pyridyl triflate Solvents: Trifluoroacetic acid
Reference
2-(Trifluoromethylsulfonyloxy)pyridine as a reagent for ketone synthesis from carboxylic acids and aromatic hydrocarbons
Bulletin of the Chemical Society of Japan,
1988,
61(2),
455-9
,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Carbon tetrachloride , Methanol Catalysts: Vanadyl acetylacetonate ; 3 h, 175 °C
Reference
Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl4-ROH reagent in the presence of vanadium, iron, and molybdenum catalysis
Neftekhimiya,
2008,
48(6),
467-473
,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Carbon tetrachloride Catalysts: Vanadyl acetylacetonate Solvents: Methanol ; rt; rt → 175 °C; 1 h, 175 °C; 175 °C → rt
Reference
New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo-containing catalysts
ARKIVOC (Gainesville,
2004,
(11),
53-60
,
Synthetic Circuit 7
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Diisopropylethylamine Solvents: Acetonitrile ; 2.5 h, 22 - 23 °C
Reference
Effective Formation of New C(sp2)-S Bonds via Photoactivation of Alkylamine-based Electron Donor-Acceptor Complexes
Chemistry - A European Journal,
2023,
29(6),
,
Synthetic Circuit 9
Reaction Conditions
1.1 Catalysts: Trifluoromethanesulfonic acid ; 27 °C; 3 - 5 h, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Reference
Rapid access to 3-acyl indoles using ethyl acetate/triflic acid couple as the acylium donor and Cu(OAc)2 catalysed aerial oxidation of indole benzoins
Organic & Biomolecular Chemistry,
2020,
18(43),
8876-8880
,
Synthetic Circuit 10
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Water Catalysts: Molybdate(3-), cobaltatehexa-μ3-hydroxyhexa-μ-oxododecaoxohexa-, ammonium (1:3) Solvents: Formic acid ; 1 h, 60 °C
Reference
Hydration of Alkynes to Ketones with an Efficient and Practical Polyoxomolybdate-based Cobalt Catalyst
ChemCatChem,
2021,
13(23),
4985-4989
,
Synthetic Circuit 12
Synthetic Circuit 13
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one Solvents: Acetonitrile , Water ; 1 h, rt
Reference
Aqueous hydrogen peroxide and 2,4,4,6-tetrabromo-2,5-cyclohexadienone catalyst: an efficient mild ecofriendly cleaving reagent of thioacetals and thioketals
Journal of the Indian Chemical Society,
2011,
88(2),
251-256
,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Sodium dodecyl sulfate , Hydrogen peroxide Catalysts: Ammonium iodide Solvents: Water ; rt; 30 min, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
Reference
Mild, efficient, and greener dethioacetalization protocol using 30% hydrogen peroxide in catalytic combination with ammonium iodide
Synthetic Communications,
2011,
41(16),
2374-2384
,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Eosin Solvents: Acetonitrile , Water ; 4 h, rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Reference
Visible-light mediated facile dithiane deprotection under metal free conditions
Tetrahedron Letters,
2020,
61(3),
,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Silica , Water , Tribromoisocyanuric acid Solvents: Acetonitrile ; 4.5 h, rt
Reference
Selective conversion of C=N bonds to their corresponding carbonyl compounds by the tribromoisocyanuric acid/wet SiO2 system as a novel reagent
Monatshefte fuer Chemie,
2012,
143(5),
809-814
,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Water , Poly[sulfonyl-1,3-phenylenesulfonyl(bromoimino)-1,2-ethanediyl(bromoimino)] ; 6 min
Reference
Solid state regeneration of carbonyl compounds from oximes and semicarbazones with poly [N-bromo-benzene-1,3-disulfonylamide]
Journal of the Chinese Chemical Society (Taipei,
2006,
53(2),
379-382
,
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: 2-[[[3-(Trihydroxysilyl)propyl]amino]seleno]benzoyl chloride (silica-supported) Solvents: Tetrahydrofuran , Water ; rt; 20 h, 55 °C
1.2 Catalysts: Platinum
1.3 Reagents: Sodium bicarbonate , Sodium chloride Solvents: Water
1.2 Catalysts: Platinum
1.3 Reagents: Sodium bicarbonate , Sodium chloride Solvents: Water
Reference
Hydroperoxide oxidation of different organic compounds catalyzed by silica-supported selenenamide
Polish Journal of Chemistry,
2006,
80(3),
417-428
,
Synthetic Circuit 20
Synthetic Circuit 21
Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide , Pyridine Catalysts: Iron oxide (Fe3O4) , Iron chloride (FeCl3) , Divinylbenzene-4-vinylpyridine copolymer Solvents: Acetonitrile ; 24 h, 80 °C
Reference
An Fe3O4@P4VP@FeCl3 core-shell heterogeneous catalyst for aerobic oxidation of alcohols and benzylic oxidation reaction
RSC Advances,
2017,
7(81),
51142-51150
,
Synthetic Circuit 22
Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: 1-Butyl-3-methylimidazolium bromide , [μ-[2,5-Di(hydroxy-κO)-1,4-benzenedicarboxylato(4-)-κO1:κO4]]bis(N,N-dimethylfor… Solvents: Water ; 12 h, rt
Reference
An efficient approach for enhancing the catalytic activity of Ni-MOF-74 via a relay catalyst system for the selective oxidation of benzylic C-H bonds under mild conditions
Chemical Communications (Cambridge,
2018,
54(30),
3701-3704
,
Synthetic Circuit 23
Reaction Conditions
1.1 Solvents: Acetonitrile ; 2 - 24 h, 25 °C → reflux
Reference
Acetyl p-toluenesulfonate
e-EROS Encyclopedia of Reagents for Organic Synthesis,
2001,
1,
,
Synthetic Circuit 24
Reaction Conditions
1.1 Solvents: Acetic acid ; 2 h, 130 °C
Reference
Acid-promoted metal-free protodeboronation of arylboronic acids
RSC Advances,
2017,
7(56),
34959-34962
,
Synthetic Circuit 25
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Palladium diacetate Solvents: Water ; 10 min, rt
Reference
Pd-catalyzed oxidative homocoupling of arylboronic acids in WEPA: A sustainable access to symmetrical biaryls under added base and ligand-free ambient conditions
Molecular Catalysis,
2021,
501,
,
Synthetic Circuit 26
Reaction Conditions
1.1 Catalysts: Chloroplatinic acid Solvents: Methanol ; 5 - 20 min, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; rt
1.2 Reagents: Sodium carbonate Solvents: Water ; rt
Reference
Aqueous Chloroplatinic Acid: A Green, Chemoselective and Reusable Catalyst for the Deprotection of Acetals, Ketals, Dioxolanes and Oxathiolanes
ChemistrySelect,
2018,
3(7),
1999-2003
,
Synthetic Circuit 27
Reaction Conditions
1.1 Catalysts: Chloroplatinic acid Solvents: Methanol ; 5 - 20 min, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; rt
1.2 Reagents: Sodium carbonate Solvents: Water ; rt
Reference
Aqueous Chloroplatinic Acid: A Green, Chemoselective and Reusable Catalyst for the Deprotection of Acetals, Ketals, Dioxolanes and Oxathiolanes
ChemistrySelect,
2018,
3(7),
1999-2003
,
Synthetic Circuit 28
Reaction Conditions
1.1 Catalysts: Chloroplatinic acid Solvents: Methanol ; 5 - 20 min, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; rt
1.2 Reagents: Sodium carbonate Solvents: Water ; rt
Reference
Aqueous Chloroplatinic Acid: A Green, Chemoselective and Reusable Catalyst for the Deprotection of Acetals, Ketals, Dioxolanes and Oxathiolanes
ChemistrySelect,
2018,
3(7),
1999-2003
,
Synthetic Circuit 29
Reaction Conditions
1.1 Reagents: Methyldicyclohexylamine , 9-Methyl-9H-fluorene-9-carbonyl chloride Catalysts: Dichloro[(1,2,5,6-η)-1,5-cyclooctadiene]palladium , Tri-tert-butylphosphonium tetrafluoroborate Solvents: 1,4-Dioxane ; 18 h, 80 °C
1.2 Reagents: Triethylamine , Magnesium chloride Catalysts: Dichloro[(1,2,5,6-η)-1,5-cyclooctadiene]palladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ; 18 h, 80 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 6 h, 80 °C
1.2 Reagents: Triethylamine , Magnesium chloride Catalysts: Dichloro[(1,2,5,6-η)-1,5-cyclooctadiene]palladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ; 18 h, 80 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 6 h, 80 °C
Reference
A Palladium-Catalyzed Carbonylative-Deacetylative Sequence to 1,3-Keto Amides
Advanced Synthesis & Catalysis,
2014,
356(17),
3519-3524
,
2-Acetylthiophene Raw materials
- 2-Bromothiophene
- methyl 3-oxobutanoate
- (5-acetylthiophen-2-yl)boronic acid
- 1-(thiophen-2-yl)ethan-1-ol
- Thiophene, 2-(1,1-dimethoxyethyl)-
- (4-Methylbenzene)sulfonyl Acetate
- Hydrazinecarboxamide,2-[1-(2-thienyl)ethylidene]-
- Thiophene, 2-(1,1-diethoxyethyl)-
- 2-Ethynylthiophene
- 2-Acetylthiophene ethylene acetal
- 2-Acetyl-5-chlorothiophene
- Benzenesulfonic acid,4-methyl-, 2-[1-(2-thienyl)ethylidene]hydrazide
- Bis(pinacolato)diborane
- 2-Ethylthiophene
2-Acetylthiophene Preparation Products
2-Acetylthiophene Suppliers
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2-Acetylthiophene Related Literature
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Rajaghatta N. Suresh,Toreshettahally R. Swaroop,Darshini Gowda,Kempegowda Mantelingu,Kanchugarakoppal S. Rangappa RSC Adv. 2023 13 4910
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Piyush N. Kalaria,Jigar A. Makawana,Shailesh P. Satasia,Dipak K. Raval,Hai-Liang Zhu Med. Chem. Commun. 2014 5 1555
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Wanqiu Zhao,Cheng Zhang,Pengzhen Zhong,Wei Zhou,Chen Zhang,Dong-Mei Cui Chem. Commun. 2021 57 10715
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Amrendra Kumar,Ramanand,Narender Tadigoppula Green Chem. 2017 19 5385
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Cynthia M. Hong,Alexander V. Statsyuk Org. Biomol. Chem. 2013 11 2932
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Yufeng Liu,Xi Zhan,Pengyi Ji,Jingwen Xu,Qiang Liu,Weiping Luo,Tieqiao Chen,Cancheng Guo Chem. Commun. 2017 53 5346
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Sinan Bayindir,Nurullah Saracoglu RSC Adv. 2016 6 72959
88-15-3 (2-Acetylthiophene) Related Products
- 6193-47-1(Cyclopropyl 2-thienyl ketone)
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- 4565-29-1(5-Acetylthiophene-2-carbaldehyde)
- 13679-74-8(2-Acetyl-5-methylthiophene)
- 36880-33-8(5-Ethylthiophene-2-carbaldehyde)
- 97511-16-5(1-(2-Thienyl)-ethanone)
- 704-38-1(Bis(2-thienyl) ketone)
- 5916-12-1(2-Acetylthiophene ethylene acetal)
- 51445-63-7(2-Thiopheneacetaldehyde, a-oxo-)
- 4927-10-0(1,1'-(thiophene-2,5-diyl)bisethan-1-one)
Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:88-15-3)2-Acetylthiophene
99.9%
200kg
discuss personally
Amadis Chemical Company Limited
(CAS:88-15-3)2-Acetylthiophene
99%
2.5kg
447.0